molecular formula C8H18O B196115 1-(1,1-Dimethylethoxy)-2-methylpropane CAS No. 33021-02-2

1-(1,1-Dimethylethoxy)-2-methylpropane

Cat. No. B196115
CAS RN: 33021-02-2
M. Wt: 130.23 g/mol
InChI Key: UPOMCDPCTBJJDA-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethoxy)-2-methylpropane, also known as 1-(tert-butoxy)-2-methylpropane, is an organic compound with the molecular formula C8H18O . It is a mono-constituent substance of organic origin .


Synthesis Analysis

The synthesis of compounds similar to 1-(1,1-Dimethylethoxy)-2-methylpropane has been reported in the literature. For instance, the synthesis of N-Boc-L-serine methyl ester, which shares a similar tert-butoxy group, involves the reaction of L-serine with di-tert-butyl dicarbonate (Boc2O) in methanol . Another related compound, Ribociclib precursor, was synthesized using ecofriendly methods with non-hazardous and renewable solvents such as ethanol (EtOH) and dimethyl sulfoxide (DMSO) .


Molecular Structure Analysis

The molecular structure of 1-(1,1-Dimethylethoxy)-2-methylpropane consists of a propane backbone with a methyl group and a tert-butoxy group attached . The tert-butoxy group is a common structural motif in organic chemistry, characterized by the presence of an oxygen atom bonded to a tertiary butyl group.

Scientific Research Applications

  • Chemical Reactions : A study explored the one-electron oxidation of certain methyl ethers and found that compounds like "1-(4-methoxyphenyl)-2-methoxypropane" undergo radical cation side-chain fragmentation involving Cα−H and/or Cα−Cβ bond cleavage. This indicates potential applications in organic synthesis and understanding reaction mechanisms (Baciocchi, Bietti, Putignani, & Steenken, 1996).

  • Material Science : In material science, dielectric measurements of "1,2-dimethoxy-2-methylpropane," a monomer model for poly(oxy-1,1-dimethylethylene), were conducted to understand conformational energy parameters. This research contributes to the understanding of polymer structures and properties (Kato, Araki, & Abe, 1981).

  • Biomedical Applications : A study involving the bioreduction of a β-ketoester to an (R)-β-hydroxyester by the fungus "Mortierella alpina" showcases the potential of certain compounds in the synthesis of pharmaceuticals, specifically as precursors to antibiotics (Chartrain et al., 1995).

  • Catalysis and Chemical Synthesis : Research on the transformation of 2-methylpropane by an alumina-supported tungsten hydride catalyst highlights the potential of such compounds in catalysis and synthesis of new chemical structures (Merle et al., 2009).

  • Organic Synthesis and Pharmaceuticals : The synthesis of 1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidation of alcohol is another example of the compound's use in organic synthesis, potentially relevant to pharmaceuticals (Dondoni & Perrone, 2003).

  • Vibrational Spectroscopy : Studies on the vibrational spectra of related compounds like "1-chloro-2-methylpropane" and "1-chloro-2,2-dimethylpropane" contribute to the understanding of molecular structures through spectroscopic techniques (Crowder & Lin, 1980).

  • Herbicidal Activities : The synthesis of 2-methylpropan-2-aminium methyl 1-(substituted phenoxyacetoxy) alkylphosphonates demonstrates potential applications of these compounds in agriculture, particularly as herbicides (Gao et al., 2013).

  • Photochemistry : Research on the photosensitized carbon–carbon bond-cleavage reaction of radical cations in compounds like "1,1,2,2-tetraphenylethane" and related methylpropane derivatives contributes to the field of photochemistry, understanding light-induced chemical reactions (Okamoto & Arnold, 1985).

properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)6-9-8(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMCDPCTBJJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186667
Record name Isopropyl tert-butyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dimethylethoxy)-2-methylpropane

CAS RN

33021-02-2
Record name 1-(1,1-Dimethylethoxy)-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33021-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl tert-butyl ether
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Record name Isopropyl tert-butyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-dimethylethoxy)-2-methylpropane
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Record name ISOPROPYL TERT-BUTYL ETHER
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Synthesis routes and methods

Procedure details

In the etherification stage, isobutene is reacted with alcohols, preferably with isobutanol, over an acidic catalyst, preferably over an acidic ion exchanger, to give ethers preferably isobutyl tert-butyl ether. According to one embodiment of the invention, the reaction is carried out in a three-stage reactor cascade, in which the reaction mixture flows through flooded fixed-bed catalysts from top to bottom. In the first reactor the inlet temperature is 0 to 60° C., preferably 10 to 50° C.; the outlet temperature is between 25 and 85° C., preferably between 35 and 75° C., and the pressure is 2 to 50 bar, preferably 3 to 20 bar. At a ratio of isobutanol to isobutene of from 0.8 to 2.0, preferably 1.0 to 1.5, the conversion is between 70 and 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SP Verevkin, VN Emel'yanenko, V Diky… - Journal of Physical …, 2013 - pubs.aip.org
A new group-contribution approach involving systematic corrections for 1, 4-non-bonded carbon-carbon and carbon-oxygen interactions has been proposed. Limits of the applicability of …
Number of citations: 108 pubs.aip.org

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